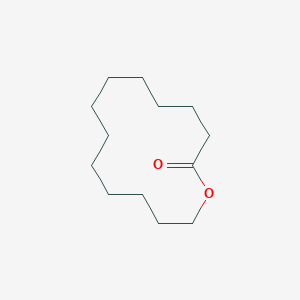

1,13-Tridecanolide

Descripción

Oxacyclotetradecan-2-one has been reported in Angelica archangelica with data available.

Structure

3D Structure

Propiedades

Número CAS |

1725-04-8 |

|---|---|

Fórmula molecular |

C13H24O2 |

Peso molecular |

212.33 g/mol |

Nombre IUPAC |

oxacyclotetradecan-2-one |

InChI |

InChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2 |

Clave InChI |

IUDIJIVSWGWJNV-UHFFFAOYSA-N |

SMILES canónico |

C1CCCCCCOC(=O)CCCCC1 |

melting_point |

27.5 °C |

Otros números CAS |

1725-04-8 |

Descripción física |

Solid |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence of 1,13-Tridecanolide in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,13-Tridecanolide is a macrocyclic lactone, a class of organic compounds characterized by a lactone ring consisting of 12 or more atoms. These compounds are of significant interest in the pharmaceutical and fragrance industries due to their diverse biological activities and unique aromatic properties. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, with a focus on quantitative data, experimental protocols for its extraction and analysis, and an exploration of its biosynthetic origins.

Natural Sources and Quantitative Analysis

The primary and most well-documented natural source of this compound is the root of Angelica archangelica L., commonly known as angelica root.[1] This plant is a member of the Apiaceae family and has a long history of use in traditional medicine and as a flavoring agent. The concentration of this compound in Angelica archangelica can vary significantly depending on the preparation and storage of the plant material.

Table 1: Quantitative Data of this compound in Angelica archangelica Root

| Plant Material Preparation | Component Analyzed | Concentration of this compound | Reference |

| Dried and comminuted roots | Macrolide fraction of essential oil | 50.0% | [2][3] |

| Crushed and stored roots (approx. 2.5 months) | Essential oil | 5.4–6.1% |

Note: The significant difference in concentration highlights the importance of the post-harvest processing of the plant material. The higher concentration in the macrolide fraction is due to the removal of other volatile components of the essential oil.

Experimental Protocols

The extraction, isolation, and quantification of this compound from Angelica archangelica root involve a multi-step process. The following protocols are based on methodologies described in the scientific literature.

Extraction of Essential Oil by Steam Distillation

This method is used to isolate the volatile components, including this compound, from the plant material.

-

Plant Material: Dried and comminuted roots of Angelica archangelica.

-

Apparatus: Clevenger-type apparatus for steam distillation.

-

Procedure:

-

The dried and ground angelica roots are placed in a distillation flask with water.

-

Steam is passed through the plant material, causing the volatile oils to evaporate with the water vapor.

-

The vapor mixture is then cooled in a condenser, which liquefies the oil and water.

-

The essential oil, being less dense than water, separates and can be collected.

-

The process is continued until no more oil is recovered. The yield of essential oil is typically in the range of 0.3-0.4% of the dry weight of the roots.[2]

-

Isolation of the Macrolide Fraction

To concentrate the macrocyclic lactones, including this compound, fractionation of the essential oil is performed.

-

Method: Column chromatography.

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Procedure:

-

The crude essential oil is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column.

-

The column is eluted with a solvent gradient.

-

Fractions are collected at regular intervals.

-

Each fraction is analyzed (e.g., by thin-layer chromatography or GC) to identify the fractions containing the macrolides.

-

The fractions containing the macrolide lactones are combined and the solvent is evaporated to yield the concentrated macrolide fraction.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or split injection.

-

Oven Temperature Program:

-

Initial temperature: 70°C.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis:

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantification: The concentration of this compound is determined by creating a calibration curve using known concentrations of a pure standard. The peak area of this compound in the sample is then used to calculate its concentration.

-

Biosynthesis of this compound (Hypothetical Pathway)

The specific biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is hypothesized to be derived from long-chain fatty acids through a series of enzymatic reactions. The biosynthesis of very-long-chain fatty acids (VLCFAs) is a known process in plants and serves as a likely precursor pool.

The proposed pathway likely involves the following key stages:

-

De novo fatty acid synthesis: Production of C16 and C18 fatty acids in the plastids.

-

Fatty acid elongation: Extension of the carbon chain of fatty acids by elongase complexes in the endoplasmic reticulum to produce VLCFAs.

-

Hydroxylation: Introduction of a hydroxyl group at the ω-1 position of the fatty acid chain.

-

Lactonization: Intramolecular esterification between the terminal carboxyl group and the hydroxyl group to form the macrocyclic lactone ring.

The enzymes involved in the final hydroxylation and lactonization steps in the context of macrocyclic lactone formation in plants are yet to be identified.

Visualizations

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Hypothetical Biosynthetic Pathway of this compound

Caption: A hypothetical biosynthetic pathway for this compound in plants.

Conclusion

Angelica archangelica stands out as the primary documented plant source of this compound. The concentration of this valuable macrocyclic lactone is highly dependent on the processing of the root material, with fractionation of the essential oil yielding the highest concentrations. The detailed experimental protocols provided herein offer a robust framework for the extraction and quantification of this compound for research and drug development purposes. While the complete biosynthetic pathway is yet to be fully elucidated, the proposed route via very-long-chain fatty acid metabolism provides a logical foundation for future investigations into the enzymatic machinery responsible for its production in plants. Further research into other plant species, particularly within the Apiaceae family, may reveal additional natural sources of this and other related macrocyclic lactones.

References

An In-depth Technical Guide on the Core Biosynthesis Pathway of 1,13-Tridecanolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,13-Tridecanolide is a macrocyclic lactone with potential applications in various fields, including fragrance and pharmaceuticals. Understanding its biosynthesis is crucial for harnessing its potential through biotechnological production. This technical guide outlines a putative biosynthesis pathway for this compound, likely involving a Type I Polyketide Synthase (PKS). While a definitive pathway has not been fully elucidated in the literature, this document consolidates current knowledge on macrolide biosynthesis to propose a scientifically grounded pathway. Furthermore, it provides detailed experimental protocols for the elucidation and characterization of this pathway, along with a framework for the presentation of quantitative data.

Introduction to this compound and its Putative Biosynthesis

This compound is a 13-membered macrolide, a class of natural products known for their diverse biological activities. The structural backbone of such macrolides is typically assembled by large, multifunctional enzymes known as Polyketide Synthases (PKSs).[1][2][3] These enzymes utilize simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, in a series of condensation and modification reactions to build the polyketide chain.[4] The final step in the formation of macrolactones is an intramolecular cyclization, often catalyzed by a thioesterase (TE) domain at the terminus of the PKS enzyme complex.[1]

Given the 13-carbon backbone of this compound, its biosynthesis is hypothesized to proceed via a Type I PKS pathway. This guide proposes a putative modular PKS system responsible for its synthesis and outlines the experimental methodologies required to validate this hypothesis.

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound is initiated with a starter unit, likely acetyl-CoA, followed by five cycles of chain elongation using malonyl-CoA as the extender unit. The polyketide chain is assembled on an Acyl Carrier Protein (ACP) and undergoes a series of modifications catalyzed by different enzymatic domains within the PKS modules. The final linear precursor is 13-hydroxytridecanoic acid, which is then cyclized to form the this compound ring.

The proposed PKS for this compound synthesis would consist of a loading module and five extension modules. Each module is responsible for one round of chain elongation and comprises a set of enzymatic domains. The key domains include:

-

Acyltransferase (AT): Selects and loads the starter and extender units onto the ACP.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.

-

Enoylreductase (ER): Reduces the enoyl intermediate to a saturated acyl chain.

-

Thioesterase (TE): Catalyzes the release and cyclization of the final polyketide chain.

Below is a DOT language script for the proposed signaling pathway.

Caption: Proposed modular PKS pathway for this compound biosynthesis.

Data Presentation

Quantitative data from experimental studies are critical for understanding the efficiency and kinetics of the biosynthesis pathway. All quantitative data should be summarized in clearly structured tables for easy comparison. Below is a template for presenting such data.

| Parameter | Value | Units | Experimental Condition | Reference |

| Enzyme Kinetics | ||||

| Km (Acetyl-CoA) | e.g., 50 | µM | Purified loading module AT domain, 25°C, pH 7.5 | (Hypothetical) |

| kcat (Acetyl-CoA) | e.g., 10 | s-1 | Purified loading module AT domain, 25°C, pH 7.5 | (Hypothetical) |

| Km (Malonyl-CoA) | e.g., 25 | µM | Purified Module 1 AT domain, 25°C, pH 7.5 | (Hypothetical) |

| kcat (Malonyl-CoA) | e.g., 20 | s-1 | Purified Module 1 AT domain, 25°C, pH 7.5 | (Hypothetical) |

| Precursor Concentration | ||||

| Intracellular Acetyl-CoA | e.g., 100 | µM | In vivo measurement from producing organism | (Hypothetical) |

| Intracellular Malonyl-CoA | e.g., 50 | µM | In vivo measurement from producing organism | (Hypothetical) |

| Product Yield | ||||

| Titer of this compound | e.g., 150 | mg/L | Fermentation in optimized medium for 7 days | (Hypothetical) |

| Conversion Efficiency | e.g., 5 | % | (moles of product / moles of precursor) | (Hypothetical) |

Experimental Protocols

The following protocols describe the key experiments required to identify and characterize the biosynthesis pathway of this compound.

Identification of the Putative PKS Gene Cluster

Objective: To identify the gene cluster responsible for this compound biosynthesis in the producing organism (e.g., Angelica archangelica or a microbial producer).

Methodology:

-

Genome Sequencing: Sequence the genome of the producing organism using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality genome assembly.

-

Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for putative PKS gene clusters. Look for clusters containing genes encoding the necessary PKS domains (KS, AT, KR, DH, ER, ACP, TE).

-

Gene Knockout and Complementation: To confirm the function of the identified gene cluster, perform targeted gene knockouts of key PKS genes. Analyze the resulting mutant for the loss of this compound production using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Subsequently, reintroduce the wild-type gene into the mutant (complementation) to rescue the production of the macrolide.

Heterologous Expression of the PKS Gene Cluster

Objective: To express the identified PKS gene cluster in a well-characterized host to confirm its function and facilitate further studies.

Methodology:

-

Vector Construction: Clone the entire PKS gene cluster into a suitable expression vector for a heterologous host, such as Escherichia coli or Streptomyces coelicolor. Codon optimization of the genes for the chosen host may be necessary to improve expression levels.

-

Host Transformation: Introduce the expression vector into the heterologous host.

-

Cultivation and Induction: Grow the recombinant host under conditions that induce the expression of the PKS genes.

-

Product Analysis: Extract metabolites from the culture and analyze for the production of this compound and potential intermediates using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

In Vitro Reconstitution and Enzyme Assays

Objective: To characterize the function of individual PKS domains and modules.

Methodology:

-

Protein Expression and Purification: Individually clone, express, and purify the PKS proteins or individual domains.

-

Enzyme Assays:

-

Acyltransferase (AT) Assay: Measure the transfer of radiolabeled or fluorescently tagged acyl-CoA substrates to the ACP domain.

-

Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) Assays: Use synthetic N-acetylcysteamine (SNAC) thioesters of the respective intermediates as substrates and monitor the reaction by LC-MS. The consumption of NADPH can also be monitored spectrophotometrically for reductase domains.

-

Thioesterase (TE) Assay: Provide the purified TE domain with the synthetic 13-hydroxytridecanoyl-SNAC thioester and monitor the formation of this compound by LC-MS.

-

Below is a DOT language script for the experimental workflow.

Caption: Experimental workflow for elucidating the biosynthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the putative biosynthesis pathway of this compound and a detailed roadmap for its experimental validation. The proposed PKS-based pathway is consistent with the known biosynthesis of other macrolides. The outlined experimental protocols, from gene cluster identification to in vitro enzyme characterization, offer a robust framework for researchers to unravel the precise enzymatic steps involved in the formation of this intriguing molecule. The successful elucidation of this pathway will not only advance our fundamental understanding of natural product biosynthesis but also pave the way for the engineered production of this compound and novel analogs with potentially enhanced properties.

References

- 1. A gene cluster for macrolide antibiotic biosynthesis in Streptomyces venezuelae: Architecture of metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initiation of Polyene Macrolide Biosynthesis: Interplay between Polyketide Synthase Domains and Modules as Revealed via Domain Swapping, Mutagenesis, and Heterologous Complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic engineering of macrolide biosynthesis: past advances, current state, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

1,13-Tridecanolide: A Technical Overview for Research and Development

CAS Number: 1725-04-8 IUPAC Name: Oxacyclotetradecan-2-one

This technical guide provides a comprehensive overview of 1,13-Tridecanolide, a naturally occurring macrocyclic lactone. The information is curated for researchers, scientists, and professionals in the field of drug development, presenting the current state of knowledge on its chemical properties, synthesis, and potential biological activities based on the broader class of macrocyclic lactones.

Physicochemical Properties

This compound, also known as Oxacyclotetradecan-2-one, is a 13-membered macrocyclic lactone. It is a naturally occurring compound found in the root of the Angelica plant (Angelica archangelica). Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1725-04-8 | |

| IUPAC Name | Oxacyclotetradecan-2-one | |

| Synonyms | Tridecanolide, 13-Tridecanolide, Tridecano-13-lactone | |

| Molecular Formula | C₁₃H₂₄O₂ | |

| Molecular Weight | 212.33 g/mol | |

| Appearance | Solid | |

| Melting Point | 33-36 °C | |

| Boiling Point | 123-125 °C at 3 mmHg | |

| logP (predicted) | 4.15 - 4.81 | |

| Water Solubility (predicted) | 0.0048 g/L |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in the literature, the general synthesis of macrocyclic lactones is a well-established field in organic chemistry. A common and powerful method for the formation of large rings is Ring-Closing Metathesis (RCM). This reaction typically involves a diene precursor and a ruthenium-based catalyst.

A conceptual workflow for the synthesis of this compound via RCM is presented below. This would involve the synthesis of a long-chain ω-hydroxy acid with a terminal double bond, followed by esterification with an unsaturated alcohol to form a diene ester, which can then undergo intramolecular cyclization.

Biological Activity and Potential for Drug Development

Currently, this compound is primarily recognized as a fragrance compound and a component of angelica root oil. There is a notable lack of research into its specific pharmacological activities. However, the broader class of macrocyclic lactones encompasses a wide range of biologically active molecules, suggesting that this compound could be a subject for future investigation in drug discovery.

Macrocyclic lactones have demonstrated significant potential in various therapeutic areas.[1] For instance, some macrolides are potent antiparasitic agents, while others exhibit anticancer properties.[1]

| Class of Macrocyclic Lactone | Example | Biological Activity |

| Avermectins | Ivermectin | Anthelmintic, insecticidal |

| Epothilones | Epothilone B | Anticancer (microtubule stabilization) |

| Tacrolimus (FK506) | Tacrolimus | Immunosuppressant |

| Rapamycin (Sirolimus) | Rapamycin | Immunosuppressant, anticancer (mTOR inhibitor) |

The anticancer activity of some macrocyclic lactones has been attributed to their ability to modulate various signaling pathways involved in cell proliferation, angiogenesis, and metastasis.[2] A generalized signaling pathway that can be targeted by certain anticancer macrocyclic lactones is illustrated below.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. However, the pharmacokinetic properties of the broader class of macrocyclic lactones have been studied, particularly for antiparasitic agents.[1] Generally, these compounds are characterized by high lipophilicity, which leads to a large volume of distribution and prolonged retention in tissues, especially adipose tissue.[1] Their metabolism and elimination can be influenced by interactions with drug transporters such as P-glycoprotein.

Conclusion

This compound is a naturally occurring macrocyclic lactone with well-defined physicochemical properties but limited biological characterization in the context of drug development. While it is currently known primarily as a fragrance compound, the diverse and potent biological activities of other macrocyclic lactones suggest that this compound and similar simple macrocycles could represent an underexplored area for pharmaceutical research. Future studies are warranted to investigate its potential pharmacological effects and to establish any structure-activity relationships that could guide the design of novel therapeutic agents.

References

Spectroscopic Data and Characterization of 1,13-Tridecanolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,13-Tridecanolide, a macrocyclic lactone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.12 | t | ~5.0 | H-13 |

| ~2.30 | t | ~7.0 | H-2 |

| ~1.63 | m | - | H-3, H-12 |

| ~1.25 | br s | - | H-4 to H-11 |

Note: Predicted data based on analogous structures. Experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174.0 | C-1 (C=O) |

| ~63.5 | C-13 |

| ~34.5 | C-2 |

| ~29.0 - 25.0 | C-3 to C-12 |

Note: Predicted data based on analogous structures. Experimental values may vary.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

Note: Typical absorption frequencies for macrocyclic lactones.[1][2][3]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Ion |

| 213.18 | [M+H]⁺ |

| 235.16 | [M+Na]⁺ |

Note: Predicted molecular ion peaks. Fragmentation patterns will vary with ionization technique.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of macrocyclic lactones and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard zg30.

-

Number of scans: 16-32.

-

Relaxation delay: 1.0 s.

-

Acquisition time: ~3-4 s.

-

Spectral width: -2 to 12 ppm.

-

-

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard zgpg30 with proton decoupling.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2.0 s.

-

Acquisition time: ~1-2 s.

-

Spectral width: -10 to 220 ppm.

-

-

Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent such as chloroform or dichloromethane.

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Procedure:

-

Acquire a background spectrum of the clean salt plate.

-

Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.[4]

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).[5]

-

Parameters:

-

Ionization mode: Positive ion mode is typically used for detecting [M+H]⁺ and [M+Na]⁺ adducts.

-

Capillary voltage: 3-4 kV.

-

Nebulizer gas (N₂): Flow rate adjusted to obtain a stable spray.

-

Drying gas (N₂): Temperature and flow rate optimized to desolvate the ions.

-

Mass range: Scan from m/z 50 to 500.

-

-

Procedure: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for obtaining and analyzing spectroscopic data.

References

Olfactory Landscape of 1,13-Tridecanolide and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic lactones are a significant class of compounds in the fragrance industry, prized for their characteristic musk odors. Among these, 1,13-Tridecanolide serves as a fundamental structure whose olfactory properties and those of its analogs are of considerable interest for the development of new fragrance ingredients and for understanding the molecular basis of olfaction. This technical guide provides an in-depth exploration of the olfactory characteristics, analytical methodologies, and receptor-level interactions of this compound and related molecules.

Data Presentation: Olfactory Properties

| Compound | Structure | Odor Description | Odor Threshold (ppb in air) |

| This compound | C₁₃H₂₄O₂ | Musk-like (as a macrocyclic lactone found in Angelica root) | Not Available |

| (12S)-(-)-12-Methyl-13-tridecanolide | C₁₄H₂₆O₂ | Animalic, musky, camphoraceous[1] | Not Available |

| (12R)-(+)-12-Methyl-13-tridecanolide | C₁₄H₂₆O₂ | Sandalwood-like musk note[1] | Not Available |

| 5-Tridecanolide | C₁₃H₂₄O₂ | Fatty, creamy, sweet, waxy, buttery, peach, coconut, dairy, fruity, milky[2] | Not Available |

Experimental Protocols

The evaluation of the olfactory properties of this compound and its analogs requires rigorous and standardized experimental protocols. The following sections detail the methodologies for sensory analysis and instrumental odor characterization.

Sensory Panel Evaluation for Odor Threshold and Characterization

The determination of odor thresholds and the qualitative description of odor profiles are conducted using trained sensory panels. The protocols are designed to minimize bias and ensure the reproducibility of results, often following standards such as EN 13725 and ISO 8586[3][4].

1. Panelist Recruitment and Training:

-

Recruitment: Candidates are selected based on their ability to perceive and describe a range of standard odorants. Health and lifestyle factors that could affect olfactory sensitivity are also considered.

-

Training: Panelists undergo extensive training to familiarize themselves with a standardized vocabulary of odor descriptors and to improve their consistency in rating odor intensity. Training involves repeated exposure to reference odorants and participation in mock panel sessions. A training period of 60 hours is suggested for comprehensive sensory analysis competence.

2. Odor Threshold Determination (Forced-Choice Ascending Concentration Series Method):

-

Sample Preparation: A dilution series of the analyte (e.g., this compound) is prepared in an appropriate solvent (e.g., diethyl phthalate (B1215562) or ethanol).

-

Presentation: Panelists are presented with a series of three samples (a triangle test), where one contains the odorant at a specific concentration and the other two are blanks (solvent only).

-

Procedure: The test begins with the lowest concentration and proceeds to higher concentrations. For each set, the panelist is required to identify the sample that is different from the other two.

-

Threshold Calculation: The individual odor threshold is the lowest concentration at which the panelist correctly identifies the odorous sample. The group's odor detection threshold is typically calculated as the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

1. Sample Preparation:

-

The macrocyclic lactone sample is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

For complex matrices, a pre-concentration step such as solid-phase microextraction (SPME) may be employed. For instance, a 65 µm polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber can be exposed to the headspace of the sample at 60°C for 20 minutes.

2. GC-MS/O Instrumentation and Parameters:

-

Gas Chromatograph: An Agilent 6890 GC or similar, coupled to a mass spectrometer (MS) and an olfactometry port.

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of macrocyclic musks.

-

Carrier Gas: Helium at a constant flow rate of approximately 1.7 mL/min.

-

Injection: A split/splitless injector is used, with an injection volume of 1 µL. The injector temperature is typically set to 250°C.

-

Oven Temperature Program: A typical program for macrocyclic musks starts at a lower temperature and ramps up to a higher temperature to ensure the elution of these relatively high-boiling-point compounds. For example, an initial temperature of 37°C, ramped to 100°C at 3.5°C/min, and then to 250°C at 15°C/min.

-

Effluent Splitting: The column effluent is split between the MS detector and the olfactometry port, typically in a 1:1 ratio.

-

Olfactometry Port: The transfer line to the sniffing port is heated (e.g., 250°C) to prevent condensation. Humidified air is mixed with the effluent at the port to prevent nasal dehydration.

3. Data Acquisition and Analysis:

-

A trained panelist sniffs the effluent from the olfactometry port and records the retention time, duration, intensity, and a descriptor for each perceived odor.

-

Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

-

By correlating the retention times of the odor events with the retention times of the peaks in the chromatogram, the odor-active compounds can be identified.

Signaling Pathways and Receptor Interactions

The perception of musk odors is initiated by the binding of these molecules to specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. Recent research has identified key human olfactory receptors responsible for the detection of macrocyclic musks.

The primary receptors involved in the perception of macrocyclic lactones and ketones are OR5AN1 and OR5A2 . These are G-protein coupled receptors (GPCRs) that, upon binding with a musk odorant, initiate a signaling cascade.

Mechanism of Activation:

-

Binding: The macrocyclic musk molecule binds to the specific binding pocket of the OR5AN1 or OR5A2 receptor.

-

Conformational Change: Ligand binding induces a conformational change in the receptor protein.

-

G-protein Activation: The conformational change activates a coupled heterotrimeric G-protein (Gαolf).

-

Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the olfactory sensory neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of a musk odor.

It is noteworthy that not all macrocyclic lactones activate these receptors with the same efficacy. For instance, studies have shown that OR5A2 is a key receptor for most macrocyclic lactones, while OR5AN1 is the dominant receptor for macrocyclic ketones like muscone.

Conclusion

The olfactory properties of this compound and its analogs are a complex interplay of molecular structure and receptor interaction. While qualitative data points to a musk-like scent profile, further research is needed to quantify the odor threshold of the parent compound. The detailed experimental protocols for sensory and instrumental analysis provided herein offer a framework for such investigations. The elucidation of the roles of OR5AN1 and OR5A2 in musk perception represents a significant step forward in our understanding of the molecular basis of olfaction and provides valuable targets for the rational design of new fragrance molecules.

References

The Discovery and Isolation of 1,13-Tridecanolide from Angelica archangelica Root: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelica archangelica L., commonly known as garden angelica, is a plant of the Apiaceae family long valued in traditional medicine. Its root is a rich source of bioactive compounds, including a variety of macrocyclic lactones which contribute to its characteristic aroma and potential therapeutic properties. This technical guide focuses on the discovery and isolation of a specific macrocyclic lactone, 1,13-Tridecanolide, from the root of Angelica archangelica. This document outlines the initial identification of this compound and provides a detailed overview of the experimental methodologies for its extraction and the enrichment of the macrolide fraction. Quantitative data on the composition of the essential oil and its fractions are presented, and a generalized workflow for the isolation process is visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Angelica archangelica L. has a long history of use in traditional European and Asian medicine for a variety of ailments. The plant's root is particularly noted for its essential oil, which is a complex mixture of monoterpenes, sesquiterpenes, coumarins, and macrocyclic lactones. Among these, the macrocyclic lactones are of significant interest due to their contribution to the plant's distinct musk-like aroma and their potential biological activities. One of the key macrocyclic lactones identified in angelica root oil is this compound (also known as tridecano-13-lactone). This 13-membered ring lactone is a significant component of the high-boiling point fraction of the essential oil and is a subject of interest for its potential applications in the pharmaceutical and fragrance industries.

Discovery and Initial Identification

The presence of this compound in Angelica archangelica root oil was established through the analysis of the essential oil's chemical composition. Early investigations into the constituents of angelica root oil primarily utilized gas chromatography-mass spectrometry (GC-MS) to identify the various volatile and semi-volatile compounds. Researchers observed that the less volatile, higher-boiling point fractions of the oil were particularly rich in macrocyclic lactones.

Subsequent detailed analysis of these fractions led to the definitive identification of several macrocyclic lactones, with this compound being a prominent constituent. Its discovery was a significant step in understanding the chemical basis for the characteristic aroma of angelica root and opened avenues for further research into the biological activities of these compounds.

Quantitative Data on Macrolide Composition

The essential oil of Angelica archangelica root is a complex mixture, and the concentration of its components can vary depending on factors such as the plant's origin, age, and the extraction method employed. However, studies focusing on the macrolide fraction have provided valuable quantitative data. The following table summarizes the composition of the macrolide fraction from the essential oil of Angelica archangelica root, highlighting the significant presence of this compound.

| Table 1: Composition of the Macrolide Fraction of Angelica archangelica Root Oil | |

| Compound | Percentage in Macrolide Fraction (%) |

| ω-Alkanolide C13 (this compound) | 50.0 |

| ω-Alkanolide C15 (Pentadecanolide) | 42.0 |

| ω-Alkanolide C14 (Tetradecanolide) | 0.5 |

| ω-Alkanolide C16 (Hexadecanolide) | Trace |

Data sourced from studies on the characterization of the macrolide fraction of Angelica root oil.

Experimental Protocols

Extraction of Essential Oil by Steam Distillation

Steam distillation is the primary method for extracting the essential oil from Angelica archangelica roots. This technique is effective in isolating the volatile and semi-volatile components, including the macrocyclic lactones.

Protocol:

-

Plant Material Preparation: Freshly harvested or dried roots of Angelica archangelica are thoroughly cleaned to remove any soil and debris. The roots are then comminuted (chopped or ground) to increase the surface area for efficient steam penetration.

-

Distillation Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (Florentine flask or separatory funnel).

-

Steam Distillation: Steam is passed through the comminuted root material. The hot steam causes the plant's cell walls to rupture, releasing the essential oil. The volatile oil components are then carried over with the steam.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, where it is cooled and converted back into a liquid state.

-

Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected. Due to their different densities and immiscibility, the essential oil and water separate into two layers. The essential oil layer is then carefully separated from the aqueous layer.

-

Drying: The collected essential oil may be dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Enrichment of the Macrolide Fraction by Fractional Distillation

The crude essential oil obtained from steam distillation is a complex mixture. To isolate this compound, the macrolide fraction must first be enriched. This is typically achieved through fractional distillation under reduced pressure.

Protocol:

-

Apparatus Setup: A fractional distillation apparatus suitable for vacuum operation is assembled. This includes a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum pump.

-

Vacuum Distillation: The crude essential oil is placed in the distillation flask. The pressure inside the apparatus is reduced using a vacuum pump to lower the boiling points of the components and prevent their thermal degradation.

-

Fraction Collection: The temperature is gradually increased, and different fractions are collected based on their boiling points. The more volatile monoterpenes and sesquiterpenes will distill first at lower temperatures.

-

High-Boiling Fraction: The macrocyclic lactones, including this compound, have higher boiling points and will be concentrated in the later, higher-boiling fractions. These fractions are collected separately.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and enrichment of the macrolide fraction containing this compound from Angelica archangelica root.

Caption: Generalized workflow for this compound isolation.

Further Purification and Characterization

Following the enrichment of the macrolide fraction, further purification is necessary to isolate this compound. This would typically involve chromatographic techniques such as column chromatography over silica (B1680970) gel or high-performance liquid chromatography (HPLC). The fractions collected from these chromatographic separations would be analyzed by methods like thin-layer chromatography (TLC) or GC-MS to identify those containing the pure compound.

Once isolated, the structure of this compound would be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the characteristic ester carbonyl group of the lactone.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the detailed biological activities and associated signaling pathways of isolated this compound from Angelica archangelica. The biological effects of the whole essential oil and various extracts have been studied, but the specific contribution of this individual macrocyclic lactone is an area that requires further investigation. Future research in this area could uncover novel therapeutic applications for this compound.

Conclusion

This compound is a significant macrocyclic lactone found in the root of Angelica archangelica. Its discovery has been crucial for understanding the chemical composition and aromatic properties of this medicinally important plant. While methods for the extraction of the essential oil and the enrichment of the macrolide fraction are well-established, detailed protocols for the isolation of pure this compound and comprehensive studies on its biological activities are still emerging areas of research. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this promising natural product.

Methodological & Application

Application Note: Total Synthesis of 1,13-Tridecanolide from Renewable Resources

Abstract

This application note details a robust and sustainable method for the total synthesis of 1,13-tridecanolide, a valuable macrocyclic lactone used in the fragrance and flavor industry. The synthesis commences from undec-10-enoic acid, a readily available feedstock derived from the pyrolysis of ricinoleic acid from castor oil, a renewable resource. The synthetic route involves a three-step sequence: protection of the carboxylic acid, hydroboration-oxidation to introduce a terminal hydroxyl group, and finally, macrolactonization to yield the target this compound. This method provides a reproducible and scalable approach for researchers and professionals in drug development and chemical synthesis.

Introduction

Macrocyclic lactones are a class of compounds with significant commercial importance, particularly in the fragrance and flavor industries, owing to their characteristic musk-like scents. This compound is a 14-membered ring lactone that contributes to this class of valuable molecules. The development of synthetic routes from renewable resources is of paramount importance to ensure sustainable manufacturing processes. Castor oil, produced from the seeds of Ricinus communis, is a versatile and renewable chemical feedstock. Its primary component, ricinoleic acid, can be pyrolyzed to yield undec-10-enoic acid, a key starting material for the synthesis of various long-chain compounds.

This document provides a detailed protocol for the total synthesis of this compound from undec-10-enoic acid. The key transformations include the protection of the carboxylic acid as a methyl ester, the anti-Markovnikov hydroboration-oxidation of the terminal alkene to a primary alcohol, and a subsequent macrolactonization of the resulting hydroxy acid.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl undec-10-enoate

Protocol:

-

To a solution of undec-10-enoic acid (10.0 g, 54.3 mmol) in methanol (B129727) (100 mL) in a 250 mL round-bottom flask, add concentrated sulfuric acid (1 mL) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate (B1210297) = 9:1).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl undec-10-enoate as a colorless oil.

| Reactant | MW ( g/mol ) | Amount | Moles (mmol) |

| Undec-10-enoic acid | 184.28 | 10.0 g | 54.3 |

| Methanol | 32.04 | 100 mL | - |

| Sulfuric Acid | 98.08 | 1 mL | - |

| Product | MW ( g/mol ) | Yield (g) | Yield (%) |

| Methyl undec-10-enoate | 198.31 | 10.5 g | 97 |

Step 2: Synthesis of Methyl 13-hydroxytridecanoate

Protocol:

-

To a flame-dried 500 mL two-necked round-bottom flask under a nitrogen atmosphere, add methyl undec-10-enoate (10.0 g, 50.4 mmol) and dry tetrahydrofuran (B95107) (THF, 100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-tetrahydrofuran (B86392) complex (1.0 M in THF, 60.5 mL, 60.5 mmol) dropwise via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture back to 0 °C and slowly add water (10 mL) to quench the excess borane.

-

Add aqueous sodium hydroxide (B78521) (3 M, 25 mL) followed by the slow, dropwise addition of hydrogen peroxide (30% aq., 25 mL), ensuring the internal temperature does not exceed 50 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Separate the aqueous layer and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (Eluent: Hexane/Ethyl Acetate = 4:1) to yield methyl 13-hydroxytridecanoate as a white solid.

| Reactant | MW ( g/mol ) | Amount | Moles (mmol) |

| Methyl undec-10-enoate | 198.31 | 10.0 g | 50.4 |

| BH3-THF (1M) | - | 60.5 mL | 60.5 |

| Product | MW ( g/mol ) | Yield (g) | Yield (%) |

| Methyl 13-hydroxytridecanoate | 244.39 | 10.9 g | 88 |

Step 3: Synthesis of 13-Hydroxytridecanoic Acid

Protocol:

-

Dissolve methyl 13-hydroxytridecanoate (10.0 g, 40.9 mmol) in a mixture of THF (100 mL) and water (25 mL) in a 250 mL round-bottom flask.

-

Add lithium hydroxide monohydrate (3.43 g, 81.8 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 1:1).

-

After completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 13-hydroxytridecanoic acid as a white solid.

| Reactant | MW ( g/mol ) | Amount | Moles (mmol) |

| Methyl 13-hydroxytridecanoate | 244.39 | 10.0 g | 40.9 |

| LiOH·H2O | 41.96 | 3.43 g | 81.8 |

| Product | MW ( g/mol ) | Yield (g) | Yield (%) |

| 13-Hydroxytridecanoic Acid | 230.36 | 9.1 g | 96 |

Step 4: Synthesis of this compound (Yamaguchi Macrolactonization)

Protocol:

-

To a solution of 13-hydroxytridecanoic acid (5.0 g, 21.7 mmol) and triethylamine (B128534) (9.1 mL, 65.1 mmol) in dry THF (500 mL) under a nitrogen atmosphere, add 2,4,6-trichlorobenzoyl chloride (4.0 mL, 26.0 mmol) dropwise at room temperature.

-

Stir the mixture for 2 hours at room temperature.

-

In a separate 2 L flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP) (10.6 g, 86.8 mmol) in dry toluene (B28343) (1 L) and heat to reflux.

-

Slowly add the activated ester solution to the refluxing DMAP solution via a syringe pump over a period of 8 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours.

-

Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with 1 M HCl (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 95:5) to afford this compound as a colorless oil.

| Reactant | MW ( g/mol ) | Amount | Moles (mmol) |

| 13-Hydroxytridecanoic Acid | 230.36 | 5.0 g | 21.7 |

| Triethylamine | 101.19 | 9.1 mL | 65.1 |

| 2,4,6-Trichlorobenzoyl chloride | 241.45 | 4.0 mL | 26.0 |

| 4-DMAP | 122.17 | 10.6 g | 86.8 |

| Product | MW ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 212.35 | 3.5 g | 76 |

Characterization Data

This compound:

-

¹H NMR (400 MHz, CDCl₃) δ: 4.12 (t, J = 5.6 Hz, 2H), 2.32 (t, J = 7.2 Hz, 2H), 1.63 (m, 4H), 1.25-1.40 (m, 16H).

-

¹³C NMR (100 MHz, CDCl₃) δ: 173.8, 63.5, 34.5, 29.5, 29.4, 29.3, 29.2, 28.5, 26.5, 25.8, 25.0, 24.8.

-

Mass Spectrometry (EI): m/z 212.1 [M]⁺.

Logical Relationship of Macrolactonization

The Yamaguchi macrolactonization proceeds through the formation of a mixed anhydride (B1165640) intermediate, which is highly reactive and susceptible to intramolecular attack by the hydroxyl group under high dilution conditions to favor the formation of the macrocycle over intermolecular polymerization.

Caption: Key steps in Yamaguchi macrolactonization.

Conclusion

This application note provides a comprehensive and detailed protocol for the total synthesis of this compound from the renewable feedstock, undec-10-enoic acid. The described methods are scalable and utilize well-established chemical transformations, offering a practical approach for the production of this valuable macrocyclic lactone. The provided quantitative data and spectroscopic characterization will be a valuable resource for researchers in the fields of organic synthesis, and the flavor and fragrance industry.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Borane-THF complex is flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Concentrated acids and bases are corrosive. Handle with appropriate care.

-

2,4,6-Trichlorobenzoyl chloride is corrosive and lachrymatory. Handle in a fume hood.

-

Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.

Enzymatic Synthesis of 1,13-Tridecanolide: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the enzymatic synthesis of 1,13-tridecanolide, a valuable macrocyclic lactone, utilizing lipase (B570770) catalysts. The protocols and data presented are intended to facilitate the adoption of biocatalytic methods for the efficient and sustainable production of this and similar macrocycles.

Introduction

This compound is a 13-membered macrocyclic lactone with applications in the fragrance industry and as a potential building block in the synthesis of complex molecules. Traditional chemical methods for the synthesis of such macrolactones often require harsh reaction conditions, protecting group strategies, and can generate significant waste. Enzymatic synthesis, employing lipases, offers a green and highly selective alternative. Lipases, particularly Candida antarctica Lipase B (CALB), have demonstrated remarkable efficacy in catalyzing the intramolecular esterification (lactonization) of ω-hydroxy fatty acids to form macrocyclic lactones in organic solvents. The immobilized form of CALB, Novozym® 435, is a commercially available and widely used catalyst for these transformations due to its high stability and reusability.[1][2][3]

This application note details the synthesis of this compound from its precursor, 13-hydroxytridecanoic acid, using lipase catalysts, with a focus on providing actionable protocols and comparative data to guide experimental design.

Principle of the Reaction

The enzymatic synthesis of this compound involves the intramolecular condensation of 13-hydroxytridecanoic acid, catalyzed by a lipase. The lipase's active site facilitates the formation of an ester bond between the terminal hydroxyl and carboxyl groups of the linear hydroxy acid, resulting in the formation of the cyclic lactone and the elimination of a water molecule. The reaction is typically carried out in a non-polar organic solvent to favor the cyclization reaction over the reverse hydrolytic reaction.

Data Presentation

The following tables summarize the key quantitative data for the enzymatic synthesis of macrocyclic lactones, providing a comparative overview of different lipase catalysts and reaction conditions. While specific data for this compound is limited in publicly available literature, the data for structurally similar macrocycles, particularly those with 13 to 16-membered rings, provides a strong predictive basis for reaction optimization.

Table 1: Comparison of Lipase Catalysts for Macrolactonization

| Lipase Catalyst | Source Organism | Form | Support Material (for immobilized forms) | Optimal Temperature (°C) | Optimal Solvent | Reported Yield (%) | Reference |

| Novozym® 435 | Candida antarctica | Immobilized | Macroporous acrylic resin | 40-70 | Toluene (B28343), Hexane (B92381), Isooctane | 70-95 | [4][5] |

| Lipozyme® IM | Rhizomucor miehei | Immobilized | Macroporous anion exchange resin | 30-50 | Toluene, Dichloromethane | 50-80 | |

| Amano Lipase PS | Pseudomonas cepacia | Immobilized | Ceramic particles | 30-50 | Diisopropyl ether, Toluene | 60-85 | |

| Porcine Pancreatic Lipase (PPL) | Sus scrofa | Free | - | 30-40 | Diethyl ether, Hexane | 40-60 |

Table 2: Influence of Reaction Parameters on the Synthesis of 13-Membered Macrocyclic Lactones using Novozym® 435

| Parameter | Range Tested | Optimal Value | Effect on Yield |

| Substrate Concentration | 1 - 50 mM | 5 - 10 mM | Higher concentrations can lead to increased intermolecular reactions and oligomerization. |

| Enzyme Loading (w/w of substrate) | 10% - 100% | 50% - 100% | Higher enzyme loading generally increases the reaction rate and yield. |

| Temperature | 30 - 80 °C | 60 - 70 °C | Higher temperatures increase the reaction rate but can lead to enzyme denaturation. |

| Solvent | Toluene, Hexane, Isooctane, Dichloromethane | Toluene, Isooctane | Non-polar, aprotic solvents generally give the best results by minimizing enzyme denaturation and favoring lactonization. |

| Reaction Time | 12 - 72 hours | 24 - 48 hours | Reaction progress should be monitored to determine the optimal time for maximum yield. |

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound using Novozym® 435.

Materials and Equipment

-

13-hydroxytridecanoic acid

-

Novozym® 435 (immobilized Candida antarctica Lipase B)

-

Anhydrous toluene (or other suitable non-polar solvent)

-

Molecular sieves (3Å or 4Å, activated)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (e.g., nitrogen or argon)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Analytical equipment for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)

Protocol 1: Small-Scale Synthesis of this compound

-

Preparation of the Reaction Mixture:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 13-hydroxytridecanoic acid (e.g., 100 mg, 0.43 mmol).

-

Add anhydrous toluene (50 mL) to dissolve the substrate. This results in a substrate concentration of approximately 8.6 mM.

-

Add activated molecular sieves (1 g) to the flask to remove any residual water and the water produced during the reaction.

-

-

Enzyme Addition and Incubation:

-

Add Novozym® 435 (100 mg, 100% w/w of substrate) to the reaction mixture.

-

Purge the flask with an inert gas (nitrogen or argon) and seal it.

-

Place the flask in a pre-heated oil bath at 70 °C and stir the mixture at 200 rpm.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The reaction is typically complete within 24-48 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane as the eluent.

-

-

Characterization:

-

Characterize the purified this compound by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the enzymatic synthesis of this compound.

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components and steps in the enzymatic lactonization process.

References

- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 3. researchgate.net [researchgate.net]

- 4. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1,13-Tridecanolide via Ring-Closing Metathesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,13-Tridecanolide is a macrocyclic lactone with applications in the fragrance industry and as a potential building block in the synthesis of more complex bioactive molecules. Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the construction of macrocycles, offering advantages in terms of functional group tolerance and catalytic efficiency.[1] This document provides detailed application notes and protocols for the synthesis of this compound utilizing a ring-closing metathesis approach, employing a commercially available Grubbs' catalyst.[2][3]

The synthesis involves a two-step sequence: the preparation of a linear ω-unsaturated ester precursor, followed by an intramolecular ring-closing metathesis reaction to form the desired 14-membered macrolactone. High dilution conditions are typically employed during the RCM step to favor the intramolecular cyclization over intermolecular polymerization.

Experimental Workflow

The overall synthetic strategy for this compound via RCM is depicted in the following workflow diagram.

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound via RCM. Please note that yields can vary based on the purity of starting materials and precise reaction conditions.

| Step | Reactants | Catalyst (Loading) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Esterification | 11-Dodecen-1-ol, Acryloyl Chloride, Triethylamine (B128534) | - | Dichloromethane (B109758) | 0 to rt | 2-4 | >95 |

| Ring-Closing Metathesis | 11-Dodecenyl Acrylate | Grubbs' Catalyst 2nd Gen. (5 mol%) | Dichloromethane | 40-45 | 12-24 | 70-85 |

| Hydrogenation | (Z/E)-1,13-Tridecen-12-olide | 10% Pd/C | Ethyl Acetate (B1210297) | rt | 2-4 | >98 |

Experimental Protocols

1. Synthesis of 11-Dodecenyl Acrylate (Precursor)

This protocol details the esterification of 11-dodecen-1-ol with acryloyl chloride to yield the diene precursor for the RCM reaction.

Materials:

-

11-Dodecen-1-ol

-

Acryloyl Chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

To a stirred solution of 11-dodecen-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 11-dodecenyl acrylate.

-

The crude product is typically of sufficient purity for the subsequent RCM step. If necessary, purification can be achieved by column chromatography on silica (B1680970) gel.

2. Ring-Closing Metathesis for the Synthesis of (Z/E)-1,13-Tridecen-12-olide

This protocol describes the intramolecular ring-closing metathesis of 11-dodecenyl acrylate to form the 14-membered unsaturated macrolactone. The use of high dilution is critical to favor the intramolecular reaction.

Materials:

-

11-Dodecenyl Acrylate

-

Dichloromethane (DCM), anhydrous and degassed

-

Schlenk flask or equivalent glassware for inert atmosphere reactions

-

Syringe pump (optional, for slow addition)

-

Reflux condenser

Procedure:

-

Prepare a solution of 11-dodecenyl acrylate in anhydrous, degassed dichloromethane to a final concentration of 0.005 M.

-

In a separate flask under an inert atmosphere, dissolve Grubbs' Catalyst, 2nd Generation (5 mol%) in a small amount of anhydrous, degassed dichloromethane.

-

Heat the solution of the diene precursor to reflux (approximately 40-45 °C).

-

Add the catalyst solution to the refluxing diene solution in one portion or via slow addition using a syringe pump over several hours.

-

Maintain the reaction at reflux for 12-24 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mixture of (Z/E)-1,13-tridecen-12-olide.

3. Hydrogenation to this compound

This final step involves the saturation of the carbon-carbon double bond in the macrolactone to yield the target this compound.

Materials:

-

(Z/E)-1,13-Tridecen-12-olide

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate or Methanol (B129727)

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the (Z/E)-1,13-tridecen-12-olide in ethyl acetate or methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, which is typically obtained in high purity.

Logical Relationships in RCM

The following diagram illustrates the key equilibrium and competing pathways in a ring-closing metathesis reaction. The desired intramolecular reaction is favored under high dilution conditions.

Figure 2: RCM reaction pathways.

These protocols and notes provide a comprehensive guide for the synthesis of this compound using ring-closing metathesis. Researchers should adhere to standard laboratory safety practices when handling all chemicals and reagents.

References

- 1. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grubbs catalyst 2nd generation - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Application of 1,13-Tridecanolide in Fine Fragrance Compositions

Version: 1.0

Introduction

Macrocyclic musks are a critical class of fragrance ingredients prized for their substantive, radiant, and sensual olfactory profiles. They are foundational to modern perfumery, providing structure, longevity, and a unique "skin-like" warmth to a wide array of fragrance compositions. This document details the application of 1,13-Tridecanolide and its close analogue, Ethylene Brassylate, in fine fragrance compositions. Due to the limited publicly available data on the specific fragrance applications of this compound, this report leverages data from Ethylene Brassylate (CAS No. 105-95-3), a widely used macrocyclic musk derived from the same precursor, 1,13-Tridecanedioic acid, as a representative example. Ethylene Brassylate is a 17-membered macrocyclic di-lactone, and its well-documented properties provide a strong basis for understanding the potential applications of related macrocyclic musks.

Macrocyclic musks, such as Ethylene Brassylate, are valued for their excellent fixative properties and their ability to blend seamlessly with other fragrance materials, enhancing the overall composition and providing a long-lasting, elegant dry-down.[1][2][3][4] Their stability and safety profiles have made them preferred alternatives to other classes of synthetic musks.[3]

Chemical Properties and Olfactory Profile

This compound belongs to the family of macrocyclic lactones. The properties of these molecules are heavily influenced by their ring size and the presence of functional groups. As a representative analogue, Ethylene Brassylate is a colorless to pale yellow viscous liquid.

Olfactory Profile of Ethylene Brassylate (as a proxy for this compound):

-

Primary Notes: Sweet, musky, powdery, and clean.

-

Nuances: Floral, ambrette-like, with hints of wood, spice, and vanilla in the dry-down.

-

Character: It is often described as a "white musk," signifying a clean and non-animalic scent profile.

-

Tenacity: Exceptionally tenacious, with a scent that can last for over 200 hours on a smelling blotter.

Quantitative Data

The following tables summarize key quantitative data for Ethylene Brassylate, which can be considered indicative for the application of similar macrocyclic musks like this compound.

Table 1: Physicochemical Properties of Ethylene Brassylate

| Property | Value |

| CAS Number | 105-95-3 |

| Molecular Formula | C₁₅H₂₆O₄ |

| Molecular Weight | 270.37 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | 138-142°C @ 133 Pa |

| Flash Point | >100°C |

| Solubility | Practically insoluble in water |

| Log P (octanol/water) | 4.3 - 4.7 |

| Vapor Pressure | <0.001 mm Hg @ 20°C |

Source: Scentspiracy, 2025.

Table 2: Application Levels in Fragrance Concentrates

| Application Level | Concentration (% w/w) | Olfactory Effect |

| Low | 0.1 - 1.0 | Contributes a noticeable fixative effect and a subtle musk background. |

| Medium | 1.0 - 5.0 | Imparts a clear musky character to the base of the fragrance. |

| High | 5.0 - 15.0+ | Creates an overtly musky fragrance, can sometimes flatten brighter top notes. |

Source: CeresLab, 2025; Pell Wall Perfumes, 2025. Patents on macrocyclic musk compositions suggest a broad usable range from about 0.005% to 10% by weight in the final product.

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of macrocyclic musks in fine fragrance compositions.

Protocol 1: Olfactory Evaluation by Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the odor profile and detect any trace impurities with olfactory impact.

Materials:

-

Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Port

-

Helium carrier gas

-

Sample of this compound (or analogue) diluted in ethanol (B145695) (1% solution)

-

Appropriate GC column (e.g., DB-5 or equivalent)

-

Microsyringe

Procedure:

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., start at 50°C, ramp up to 250°C at 10°C/min).

-

Set the injector and detector temperatures (e.g., 250°C).

-

Split the column effluent between the FID and the olfactory port (e.g., 1:1 split).

-

-

Sample Injection:

-

Inject 1 µL of the 1% sample solution into the GC.

-

-

Olfactory Analysis:

-

An assessor sniffs the effluent from the olfactory port throughout the GC run.

-

The assessor records the time, intensity, and description of each odor detected.

-

-

Data Analysis:

-

Correlate the olfactory data with the peaks from the FID chromatogram to identify the odor character of the main component and any impurities.

-

Protocol 2: Sensory Panel Evaluation of Fragrance Compositions

Objective: To assess the impact of this compound on a fine fragrance composition.

Materials:

-

Base fragrance formulation (e.g., a simple floral or chypre accord).

-

Test fragrance formulation (base + this compound at a specific concentration, e.g., 2%).

-

Control (base fragrance only).

-

Ethanol (perfumer's grade).

-

Glass beakers and stirring rods.

-

Smelling strips.

-

Trained sensory panel (minimum of 5 panelists).

Procedure:

-

Sample Preparation:

-

Prepare the test and control fragrance formulations.

-

Allow the formulations to macerate for at least 48 hours.

-

-

Blinding:

-

Label the samples with random codes to blind the panelists.

-

-

Evaluation:

-

Dip smelling strips into each sample.

-

Present the strips to the panelists in a randomized order.

-

Ask panelists to evaluate and score the fragrances on several attributes (e.g., intensity, pleasantness, muskiness, longevity) at different time points (initial, 1 hour, 4 hours, 24 hours).

-

-

Data Analysis:

-

Analyze the scores statistically (e.g., using ANOVA) to determine if there are significant differences between the control and test samples.

-

Protocol 3: Stability and Performance in Product Base

Objective: To evaluate the stability and performance of this compound in a consumer product base (e.g., lotion or fine fragrance spray).

Materials:

-

Product base (e.g., unscented lotion or ethanol/water mixture for a spray).

-

Fragrance oil containing this compound.

-

Control fragrance oil without this compound.

-

Storage containers.

-

Oven for accelerated stability testing (e.g., at 40°C).

-

pH meter, viscometer.

Procedure:

-

Sample Preparation:

-

Incorporate the test and control fragrance oils into the product base at a typical concentration (e.g., 1% for lotion, 15% for a fine fragrance spray).

-

-

Accelerated Stability Testing:

-

Store samples at elevated temperatures (e.g., 40°C) and under light exposure for a period of 4-12 weeks.

-

Keep control samples at room temperature in the dark.

-

-

Evaluation:

-

At regular intervals (e.g., weekly), evaluate the samples for any changes in color, pH, viscosity, and odor.

-

Conduct sensory panel evaluations on the aged samples to assess any changes in the fragrance profile.

-

-

Data Analysis:

-

Compare the data from the aged samples to the control samples to determine the stability of the fragrance containing this compound in the product base.

-

Visualizations

Caption: Experimental workflow for evaluating a new fragrance ingredient.

Caption: Simplified signaling pathway of odorant perception.

References

Application Notes and Protocols: 1,13-Tridecanolide as a Precursor for Biodegradable Polymers

For Researchers, Scientists, and Drug Development Professionals